molecular formula C20H21N3O2S B2911083 N-(2,3-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688335-70-8

N-(2,3-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2911083
CAS No.: 688335-70-8
M. Wt: 367.47
InChI Key: SUSKYLIDMQPAIK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 2,3-dimethylphenyl group attached to the acetamide nitrogen and a sulfanyl-linked imidazole ring substituted with a 3-methoxyphenyl moiety. This compound belongs to the class of N-substituted 2-arylacetamides, which are pharmacologically significant due to their structural resemblance to natural penicillin derivatives and their versatility in drug design .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-6-4-9-18(15(14)2)22-19(24)13-26-20-21-10-11-23(20)16-7-5-8-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSKYLIDMQPAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also known by its CAS number 688335-70-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C20H21N3O2S
  • Molecular Weight : 367.47 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Imidazole Ring : This is typically achieved via the reaction of appropriate precursors under controlled conditions.
  • Thioether Formation : The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound.
  • Substitution Reactions : The final acetamide linkage is formed through substitution reactions involving the dimethylphenyl and methoxyphenyl groups .

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate various signaling pathways, leading to observed biological effects. The imidazole ring plays a crucial role in these interactions, potentially affecting enzyme activity and cellular processes .

Anticancer Properties

Research has indicated that compounds containing imidazole rings exhibit significant anticancer activity. This compound has been studied for its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies have shown promising results against multiple cancer cell lines, suggesting that the compound may induce apoptosis and inhibit cell proliferation .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

  • Antibacterial and Antifungal Tests : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The presence of the sulfanyl group is believed to enhance its antimicrobial efficacy .

Study 1: Anticancer Activity

A study published in MDPI reported that derivatives of imidazole compounds exhibited varying degrees of anticancer activity. The presence of specific functional groups was correlated with increased cytotoxicity against human cancer cell lines. This compound was included in this category due to its structural similarities .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of this compound against various pathogens. Results indicated effective inhibition against common bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2,3-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves the reaction of an appropriate acetamide with a substituted imidazole. The compound's structure has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the presence of the imidazole ring and sulfanyl group integral to its biological activity .

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and other pathogens . The specific compound under discussion has been evaluated for its antimicrobial potential, demonstrating promising results in vitro.

Anticancer Properties

This compound has been studied for its anticancer activities. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including those associated with breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, a critical pathway for cancer treatment .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It may act on specific targets such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes respectively. In silico studies have supported these findings by predicting strong binding affinities to these enzymes .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study assessing various acetamide derivatives found that certain substitutions on the imidazole ring significantly enhanced antimicrobial activity against Mycobacterium tuberculosis .
  • Anticancer Studies : In a comparative analysis, this compound exhibited higher growth inhibition percentages against specific cancer cell lines compared to standard chemotherapeutic agents .
  • Enzyme Inhibition Studies : A series of experiments indicated that this compound could effectively inhibit key metabolic enzymes involved in glucose metabolism, suggesting its potential utility in managing type 2 diabetes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis:

WAY-310334 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
  • Structural Differences : Replaces the 2,3-dimethylphenyl group with a 2,3-dihydrobenzodioxin ring.
  • Molecular Weight : 397.45 g/mol (vs. ~395.47 g/mol for the target compound, estimated based on formula).
  • Key Features : The benzodioxin group enhances aromaticity and may improve metabolic stability compared to alkyl-substituted phenyl groups .
G856-2040 (N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
  • Structural Differences : Substitutes the 2,3-dimethylphenyl with a 3-acetamidophenyl group and introduces a 2-methoxy-5-methylphenyl on the imidazole.
  • Molecular Weight : 410.49 g/mol.
  • Physicochemical Properties : LogP = 2.84, Polar Surface Area (PSA) = 66.26 Ų, indicating moderate lipophilicity and high polarity due to the acetamido group .
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • Structural Differences : Replaces the imidazole ring with a 1,3,4-oxadiazole moiety and incorporates an indole group.
  • Functional Implications : The oxadiazole-thioether linkage may enhance hydrogen-bonding capacity, while the indole moiety could confer serotonin receptor affinity .
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • Structural Differences : Features dual chloro-substituted phenyl groups instead of dimethyl and methoxy substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C21H23N3O2S ~395.47 ~2.5* 2,3-dimethylphenyl, 3-methoxyphenyl
WAY-310334 C20H19N3O4S 397.45 3.1 Benzodioxin, 3-methoxyphenyl
G856-2040 C21H22N4O3S 410.49 2.84 3-acetamidophenyl, 2-methoxy-5-methylphenyl
N-(2,6-Dimethylphenyl) Oxadiazole C22H22N4O2S 414.50 3.2 2,6-dimethylphenyl, indole-oxadiazole
N-(4-chlorophenyl) C15H11Cl2N3OS 352.24 3.5 4-chlorophenyl, imidazole-chlorophenyl

*Estimated based on structural similarity.

Pharmacological and Application Insights

  • WAY-310334 : Benzodioxin-containing analogs are explored for CNS applications due to enhanced blood-brain barrier penetration .
  • G856-2040 : The acetamido group may improve solubility, making it suitable for oral formulations .
  • Oxadiazole Derivatives : Indole-oxadiazole hybrids are associated with anticancer and antiviral activity .

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